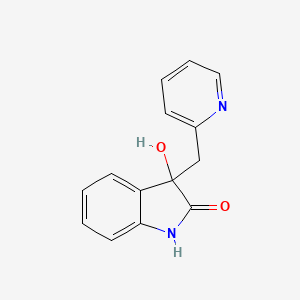

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone

Description

3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone is a heterocyclic organic compound belonging to the indolinone class. ontosight.ai Its chemical structure is characterized by an indolinone core substituted at the 3-position with both a hydroxyl (-OH) group and a 2-pyridylmethyl group. ontosight.ai This specific arrangement of functional groups imparts unique chemical properties, including the capacity for hydrogen bonding and π-π stacking interactions, which are considered crucial for its potential biological activities. ontosight.ai

The foundational indolinone structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. The addition of the pyridylmethyl and hydroxyl groups at the C3 position creates a chiral center, adding structural complexity and the potential for stereospecific interactions with biological macromolecules.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one | nih.gov |

| Molecular Formula | C14H12N2O2 | nih.gov |

| Molecular Weight | 240.26 g/mol | nih.gov |

| CAS Number | 6299-00-9 | nih.gov |

| ChEMBL ID | CHEMBL1902669 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-(pyridin-2-ylmethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-14(18,9-10-5-3-4-8-15-10)11-6-1-2-7-12(11)16-13/h1-8,18H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKGBFMNFGPGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(CC3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-00-9 | |

| Record name | 2-Indolinone, 3-hydroxy-3-(2-pyridylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALPHA-(3-HYDROXY-2-OXO-3-INDOLINYL)-2-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 3 Hydroxy 3 2 Pyridylmethyl 2 Indolinone

Established Synthetic Routes to 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone

The primary and most established route for the synthesis of this compound involves the nucleophilic addition of a 2-picolyl anion equivalent to an isatin (B1672199) (1H-indole-2,3-dione) derivative. This approach is a variation of the well-known aldol-type addition to the highly electrophilic C3-carbonyl of the isatin core.

Detailed Reaction Pathways and Mechanistic Insights

The fundamental reaction pathway involves the deprotonation of 2-methylpyridine (B31789) (2-picoline) to generate a nucleophilic carbanion. This is typically achieved using a strong base. The resulting 2-picolyl anion then attacks the electrophilic C3-carbonyl of isatin. A subsequent aqueous workup protonates the resulting alkoxide to yield the final this compound product.

Mechanism:

Deprotonation: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), abstracts a proton from the methyl group of 2-picoline. The acidity of these protons is enhanced by the electron-withdrawing effect of the pyridine (B92270) ring. This step generates the highly reactive 2-picolyl anion.

Nucleophilic Attack: The 2-picolyl anion acts as a potent nucleophile and adds to the C3-carbonyl of the isatin molecule. This carbonyl group is particularly electrophilic due to the adjacent electron-withdrawing amide carbonyl group. This addition forms a new carbon-carbon bond and results in a tertiary alkoxide intermediate.

Protonation: The reaction mixture is quenched with a proton source, typically water or a mild acid, to protonate the tertiary alkoxide, yielding the desired this compound.

The reaction is generally carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base and the picolyl anion.

Precursor Chemistry and Optimization of Starting Materials

The primary precursors for this synthesis are isatin and 2-picoline. Both precursors can be substituted to generate a library of derivatives.

Isatin Derivatives: A wide array of substituted isatins can be used, allowing for modification of the electronic and steric properties of the final molecule. Substituents on the aromatic ring of isatin (e.g., at the 5- or 7-positions) can influence the electrophilicity of the C3-carbonyl and, consequently, the reaction rate and yield. Electron-withdrawing groups on the isatin ring generally enhance the reaction rate. Furthermore, the nitrogen of the indolinone can be protected with various groups (e.g., benzyl, acetyl) to improve solubility and potentially influence stereoselectivity. nih.gov

2-Picoline Derivatives: While 2-picoline is the direct precursor, derivatives with substituents on the pyridine ring can also be employed, although this may affect the acidity of the methyl protons and the nucleophilicity of the resulting anion.

Optimization of Reaction Conditions:

Key parameters for optimizing the synthesis include the choice of base, solvent, and reaction temperature.

| Parameter | Variation | Effect on Reaction |

| Base | n-BuLi, LDA, NaH | Stronger bases like n-BuLi and LDA are generally more effective in generating the picolyl anion compared to weaker bases like NaH. |

| Solvent | THF, Diethyl ether | Anhydrous, non-protic solvents are essential to stabilize the organolithium intermediates. THF is a common choice due to its good solvating properties. |

| Temperature | -78 °C to room temp. | The initial deprotonation and nucleophilic addition are typically performed at low temperatures (-78 °C) to control the reactivity and prevent side reactions. The reaction may then be allowed to warm to room temperature. |

Regioselective and Stereoselective Synthesis Approaches

Regioselectivity: The synthesis is inherently regioselective. The nucleophilic attack of the 2-picolyl anion occurs exclusively at the C3-carbonyl of isatin, as the C2-carbonyl is part of a less reactive amide linkage. nih.gov

Stereoselectivity: The reaction creates a new stereocenter at the C3 position. In the absence of a chiral influence, a racemic mixture of (R)- and (S)-enantiomers is produced. Achieving stereoselectivity is a key focus of modern synthetic efforts. This can be accomplished through the use of chiral catalysts or chiral auxiliaries attached to the isatin precursor. While specific examples for this compound are not extensively documented, analogous reactions for the synthesis of other 3-substituted-3-hydroxyoxindoles have successfully employed chiral ligands with metal catalysts or organocatalysts to achieve high enantioselectivity. beilstein-journals.orgnih.gov

Development of Novel and Efficient Synthetic Strategies

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of synthesizing 3-substituted-3-hydroxyoxindoles.

Application of Green Chemistry Principles in Compound Synthesis

Efforts to develop more environmentally friendly synthetic routes are ongoing. For analogous reactions, the use of water as a solvent and milder, non-metallic catalysts has been explored. For instance, the base-catalyzed addition of nucleophiles to isatins has been successfully carried out in aqueous media using catalysts like K2CO3. This approach avoids the use of hazardous organometallic reagents and volatile organic solvents. While the direct application to the synthesis of this compound using a strong base like n-BuLi in water is not feasible, alternative catalytic systems that can operate under greener conditions are a subject of research.

Catalytic Methodologies for Enhanced Production Efficiency

The development of catalytic methods is crucial for large-scale and efficient production. For the synthesis of similar 3-hydroxyoxindole derivatives, both metal-based and organocatalytic systems have been shown to be effective.

Organocatalysis: Small organic molecules, such as tertiary amines (e.g., DABCO), have been used to catalyze the addition of nucleophiles like nitromethane (B149229) to isatins. researchgate.net These catalysts are often less sensitive to air and moisture than organometallic reagents, are generally less toxic, and can be used in smaller quantities. A similar organocatalytic approach could potentially be developed for the addition of 2-picoline to isatin, possibly using a Lewis base to activate the picoline.

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium and iridium, have been widely used in the asymmetric synthesis of 3-hydroxyoxindoles. beilstein-journals.orgnih.gov These catalysts, in conjunction with chiral ligands, can provide high levels of enantioselectivity. A potential catalytic cycle could involve the metal-mediated generation of a nucleophilic pyridine-containing species that then adds to the isatin.

Targeted Derivatization Strategies for this compound Analogs

The generation of this compound analogs is a key area of research aimed at exploring the structure-activity relationships (SAR) of this chemical class. These strategies can be broadly categorized into three main areas: modifications to the indolinone core, transformations of the pyridylmethyl side chain, and the introduction of diverse functional groups at various positions.

Strategic Modifications of the Indolinone Core Structure

Substitution on the Aromatic Ring: The benzene (B151609) ring of the indolinone scaffold is amenable to electrophilic aromatic substitution reactions. The position and nature of the substituents can profoundly impact the compound's biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, affecting its reactivity and interactions. For instance, halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents at the 4, 5, 6, and 7-positions. The reactivity of the ring is influenced by the existing substituents, with electron-donating groups generally activating the ring towards electrophilic substitution and electron-withdrawing groups deactivating it. libretexts.orglumenlearning.com

| Modification Site | Reagents and Conditions | Type of Substituents Introduced | Reference |

| Aromatic Ring (Positions 4, 5, 6, 7) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts) | Halogens, Nitro groups, Alkyl groups, Acyl groups | libretexts.org |

| Lactam Nitrogen (N1) | Alkyl/Aryl halides, Base (e.g., Cs2CO3, NaH) | Alkyl chains, Aryl groups, Benzyl groups | nih.gov |

Chemical Transformations at the Pyridylmethyl Moiety

The pyridylmethyl group is another key site for structural diversification. The pyridine ring can undergo a variety of chemical transformations, allowing for the introduction of different functional groups that can modulate the compound's properties.

Substitution on the Pyridine Ring: The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, dictates its reactivity towards substitution reactions. Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, with substitution occurring preferentially at the 3- and 5-positions. gcwgandhinagar.commatanginicollege.ac.in Conversely, nucleophilic substitution is more facile and typically occurs at the 2-, 4-, and 6-positions. nih.govslideshare.net The pyridyl nitrogen can also be oxidized to the corresponding N-oxide, which can activate the ring for further functionalization. matanginicollege.ac.in

Modification of the Methylene (B1212753) Bridge: While less common, modifications to the methylene bridge connecting the indolinone and pyridine moieties can also be explored. These modifications could involve the introduction of substituents on the methylene carbon or altering the length of the linker, which would impact the spatial relationship between the two heterocyclic rings.

| Modification Site | Reaction Type | Potential Modifications | Reference |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution, N-oxidation | Halogenation, Amination, Alkylation | gcwgandhinagar.commatanginicollege.ac.innih.gov |

| Methylene Bridge | Alkylation, Chain extension/contraction | Introduction of alkyl groups, Variation of linker length | N/A |

Introduction of Diverse Functional Groups for Biological Modulation

The introduction of a wide range of functional groups onto the this compound scaffold is a crucial strategy for optimizing its biological activity. The choice of functional groups is guided by the desire to enhance target binding, improve pharmacokinetic properties, and reduce off-target effects.

Functional groups can be introduced through the derivatization strategies discussed above, targeting the indolinone core or the pyridylmethyl moiety. For example, the introduction of hydrogen bond donors and acceptors, such as hydroxyl, amino, and carboxyl groups, can enhance interactions with biological targets. Lipophilic groups, such as alkyl chains or aromatic rings, can be introduced to improve membrane permeability. The incorporation of ionizable groups can influence the compound's solubility and absorption.

Preclinical Pharmacological Investigations and Biological Activities of 3 Hydroxy 3 2 Pyridylmethyl 2 Indolinone

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

Selection and Validation of Animal Models for Disease States:No data available.

Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and biological evaluation of 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone are needed before a comprehensive pharmacological profile can be documented.

Pharmacodynamic Biomarker Assessment in Preclinical Studies

Pharmacodynamic (PD) biomarkers are crucial for demonstrating the biological effect of a drug on its target and are essential in preclinical development to establish proof-of-concept. For the 3-hydroxyoxindole class of compounds, preclinical studies on analogues have identified several potential PD biomarkers related to their anti-inflammatory and anti-cancer activities.

In preclinical models, derivatives of 3-substituted-indolin-2-one have been shown to modulate key inflammatory and cell signaling proteins. For instance, studies on RAW264.7 macrophage cells treated with a 3-(3-hydroxyphenyl)-indolin-2-one demonstrated a concentration-dependent inhibition of inflammatory mediators. nih.govmdpi.com This suggests that changes in the levels of these molecules could serve as effective PD biomarkers to measure the biological activity of compounds like this compound in preclinical models.

Furthermore, a genomics-based approach has been successfully used to identify dose-responsive PD biomarkers for kinase inhibitors. nih.gov Microarray analysis of preclinical models treated with a drug can reveal changes in gene expression that are relevant to the mechanism of action. nih.gov For a compound like this compound, which likely targets protein kinases, a similar transcriptomic approach could identify a panel of responsive genes in blood or tumor tissue, such as those involved in cell cycle progression or apoptosis, for example, MKI67 (Ki-67) and CCNB1 (Cyclin B1). nih.gov

| Potential Biomarker | Biomarker Type | Associated Activity | Method of Assessment |

|---|---|---|---|

| Nitric Oxide (NO) | Soluble Mediator | Anti-inflammatory | Griess Assay |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Anti-inflammatory | ELISA |

| Interleukin-6 (IL-6) | Cytokine | Anti-inflammatory | ELISA |

| Phosphorylated Akt (p-Akt) | Signaling Protein | Signal Transduction Modulation | Western Blot / Immunoblotting |

| Phosphorylated MAPKs (p-JNK, p-ERK, p-p38) | Signaling Protein | Signal Transduction Modulation | Western Blot / Immunoblotting |

| MKI67, CCNB1 gene expression | Transcriptomic | Anti-proliferative | qRT-PCR |

Comparative Efficacy with Reference Compounds in Animal Models

A critical step in preclinical development is demonstrating superior or comparable efficacy against established standard-of-care agents. Studies involving 3-hydroxyoxindole derivatives have shown promising results in this regard, with several analogues exhibiting potent anti-proliferative activity against various human cancer cell lines, in some cases exceeding that of conventional chemotherapeutics. nih.gov

For example, a study on a series of substituted 3-hydroxy-2-oxindoles identified a lead compound with significantly greater potency than cisplatin (B142131) against colorectal carcinoma (HCT116), ovarian cancer (OVCAR10), and human metastatic melanoma (1205Lu) cell lines. nih.gov Similarly, certain spiro-oxindole derivatives, which share the core indolinone structure, have demonstrated greater efficacy than the approved kinase inhibitor sunitinib (B231) and the chemotherapy agent 5-fluorouracil (B62378) in in-vitro models. researchgate.net

These findings suggest that this compound, as part of this broader chemical class, has the potential to demonstrate significant efficacy in preclinical animal models of cancer. Comparative studies would likely involve head-to-head comparisons with standard kinase inhibitors (e.g., Sunitinib) or platinum-based chemotherapy (e.g., Cisplatin) in xenograft models.

| Compound Class | Test System | Comparative Efficacy Finding | Reference Compound(s) |

|---|---|---|---|

| Substituted 3-Hydroxy-2-oxindoles | HCT116, OVCAR10, 1205Lu cell lines | 1.2 to 2.12 times more potent. nih.gov | Cisplatin |

| Spiro[indoline-pyrrolidine-piperidine]diones | MCF7, HCT116, A431, PaCa2 cell lines | Exhibited higher efficacy in some cases. researchgate.net | Sunitinib, 5-Fluorouracil |

| 3-Arylidene Indolinones | HepG2 cell line | Semaxanib showed 3-fold more cytotoxicity. mdpi.com | Sunitinib |

Elucidation of Mechanism of Action (MoA) at Molecular and Cellular Levels

Identification and Validation of Primary Molecular Targets

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target protein kinases. mdpi.com The primary molecular targets for compounds like this compound are likely to be members of this enzyme family.

Docking studies and in-vitro assays of related compounds have identified several specific kinase targets. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, has been identified as a primary target for several anti-cancer 3-hydroxy-2-oxindole derivatives. nih.gov Inhibition of VEGFR2 blocks the signaling required for new blood vessel formation, thereby inhibiting tumor growth. nih.gov Another key target identified for this class is the non-receptor tyrosine kinase c-Src, which is highly involved in cancer cell proliferation, migration, and invasion. nih.gov

Beyond kinases, other targets have been identified for related oxindole (B195798) structures. A novel class of 3,3'-pyrrolidinyl-spirooxindoles was found to bind to prohibitins (PHB1 and PHB2), scaffold proteins that play important roles in cell signaling and are emerging targets in cardiology and oncology. nih.gov

| Potential Molecular Target | Target Class | Therapeutic Area | Supporting Evidence |

|---|---|---|---|

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Receptor Tyrosine Kinase | Oncology | Molecular docking and anti-proliferative assays. nih.gov |

| c-Src | Non-receptor Tyrosine Kinase | Oncology | Inhibitory potency and cytotoxic assays. nih.gov |

| Prohibitins (PHB1/2) | Scaffold Protein | Cardiology, Oncology | Pull-down experiments with spirooxindole analogues. nih.gov |

| Other Tyrosine Kinases (e.g., PDGFR, FGFR) | Receptor Tyrosine Kinase | Oncology | General activity of the indolin-2-one scaffold. mdpi.comnih.gov |

Analysis of Downstream Signaling Pathways and Network Perturbations

Upon binding to its primary molecular target(s), this compound would be expected to perturb downstream intracellular signaling pathways, leading to its ultimate biological effects. Based on the likely kinase targets, the most probable affected pathways are those controlling cell proliferation, survival, and inflammation.

Studies on a 3-(3-hydroxyphenyl)-indolin-2-one derivative demonstrated that the compound significantly inhibited the lipopolysaccharide (LPS)-induced phosphorylation, and thus activation, of key signaling nodes. nih.govmdpi.com These include:

Akt Pathway: A central pathway that promotes cell survival and growth.

MAPK (Mitogen-Activated Protein Kinase) Pathways: This includes the JNK, ERK, and p38 pathways, which regulate cellular responses to a wide range of stimuli, including stress, inflammation, and growth factors.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes like TNF-α and IL-6. nih.govmdpi.com

By inhibiting the upstream kinases (such as VEGFR2 or c-Src), the compound would block the phosphorylation cascade that activates these pathways, resulting in decreased cell proliferation and a reduction in inflammatory responses.

Ligand-Receptor/Enzyme Interaction Dynamics

The interaction between a small molecule like this compound and its target protein is a dynamic process governed by various non-covalent forces. While specific crystallographic data is unavailable, molecular modeling and studies of related inhibitors provide insight into the likely binding mode.

The indolin-2-one core typically acts as a scaffold that positions key functional groups to interact with the ATP-binding pocket of a protein kinase. The interactions are expected to include:

Hydrogen Bonding: The hydroxyl (-OH) group at the C3 position and the nitrogen atoms in the indolinone ring and the pyridine (B92270) substituent are prime candidates for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common anchoring point for kinase inhibitors.

Hydrophobic Interactions: The aromatic rings of the indolinone and pyridine moieties would likely engage in hydrophobic and π-stacking interactions with nonpolar residues within the active site.

Conformational Dynamics: The flexibility of the pyridylmethyl substituent can allow the molecule to adopt an optimal conformation to fit the binding site. Studies on other 2-oxoindolinylidene inhibitors have highlighted that the internal flexibility of both the ligand and the receptor is a key factor in the binding dynamics.

Computational methods, such as molecular docking and molecular dynamics simulations, are critical tools used to predict and analyze these interactions, guiding the optimization of inhibitor potency and selectivity. nih.gov

Transcriptomic and Proteomic Analysis of Biological Responses

To gain a global, unbiased understanding of the cellular response to a compound, transcriptomic and proteomic analyses are employed. These techniques measure changes in thousands of genes (transcriptome) or proteins (proteome) simultaneously, revealing the full spectrum of a drug's biological impact.

Off-Target Profiling and Selectivity Analysis in Preclinical Contexts

Off-target profiling and selectivity analysis are critical steps in preclinical drug development to assess the potential for unintended biological interactions that could lead to adverse effects. For novel compounds like this compound, this typically involves screening against a panel of receptors, enzymes, and ion channels.

The 3-substituted-3-hydroxy-2-oxindole core is associated with a wide range of biological activities, including anticancer, anti-HIV, antioxidant, and neuroprotective effects. nih.govnih.gov Derivatives of this scaffold have demonstrated activity against various cancer cell lines, such as colorectal carcinoma, ovarian cancer, and human metastatic melanoma. nih.gov The biological activity is often influenced by the nature of the substituent at the 3-position. For instance, the introduction of different aromatic or heterocyclic rings can significantly modulate the pharmacological profile.

Although specific broad-spectrum screening data for this compound is not detailed in the available literature, related compounds have been evaluated. For example, certain 3-substituted indolin-2-ones have been investigated as tyrosine kinase inhibitors, showing selectivity towards specific receptor tyrosine kinases like VEGFR (Flk-1), EGF, and Her-2, depending on the substitution pattern. nih.gov The presence of a pyridine ring, as in this compound, is common in many biologically active compounds and can influence target binding and pharmacokinetic properties. jocpr.com

Table 1: Illustrative Biological Activities of the 3-Substituted-3-hydroxy-2-oxindole Scaffold

| Biological Activity | Target/Cell Line Examples | Reference |

| Anticancer | HCT116, OVCAR10, 1205Lu | nih.gov |

| Anti-HIV | Not specified | ingentaconnect.comnih.gov |

| Antioxidant | Not specified | ingentaconnect.comnih.gov |

| Neuroprotective | Not specified | ingentaconnect.comnih.gov |

| Antiviral | Potato Virus Y (PVY) | acs.org |

This table represents the general activities of the scaffold and not specific data for this compound.

The selectivity of a compound against closely related proteins, such as members of the same enzyme family (e.g., kinases or proteases), is a key determinant of its therapeutic index. Structure-activity relationship (SAR) studies on 3-substituted-3-hydroxy-2-oxindoles have shown that modifications to the substituent at the 3-position can significantly impact selectivity. For example, in a series of anti-proliferative 3-substituted-3-hydroxy-oxindoles, the nature of the amine substituent (morpholine, piperidine, or pyrrolidine) and substitutions on the oxindole core were found to dramatically alter activity against different cancer cell lines. nih.gov

For this compound, the pyridylmethyl group would be a key determinant of its selectivity profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing interactions with the active site of target proteins. The selectivity would need to be empirically determined by screening against a panel of homologous targets. For instance, if the primary target were a specific kinase, selectivity would be assessed by testing against a broad range of other kinases.

Table 2: Factors Influencing Selectivity in 3-Substituted-3-hydroxy-2-oxindoles

| Structural Feature | Influence on Selectivity | Reference |

| N-1 substitution on the isatin (B1672199) core | Improved anti-proliferative activities | nih.gov |

| Halogen substitution on the isatin core | Varied effects depending on the 3-substituent | nih.gov |

| Nature of the 3-substituent (e.g., heteroaryl ring) | High specificity against certain receptor tyrosine kinases | nih.gov |

This table illustrates general SAR principles for the scaffold, as specific selectivity data for this compound is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Hydroxy 3 2 Pyridylmethyl 2 Indolinone and Its Analogs

Delineation of Key Pharmacophoric Features within the Compound Structure

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone and its analogs, the key pharmacophoric features can be identified as a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic aromatic regions. nih.govnih.gov

The core structure consists of three primary components, each playing a distinct pharmacophoric role:

The Indolinone (Oxindole) System : This bicyclic ring is a cornerstone of the pharmacophore. The lactam moiety within this system features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement allows it to form crucial hydrogen bonds with the hinge region of many protein kinase active sites, a common interaction mode for this class of inhibitors. researchgate.net

The Pyridine (B92270) Ring : As an aromatic heterocycle, the pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. nih.gov The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, providing an additional interaction point to enhance binding affinity and specificity.

The Tertiary Hydroxyl Group : The hydroxyl (-OH) group at the C3 position is a critical feature. It can function as both a hydrogen bond donor and an acceptor, significantly contributing to the molecule's binding energy and specificity by forming strong interactions with the target protein. researchgate.net

Together, these features create a three-dimensional arrangement of interaction points that is recognized by the biological target, dictating the compound's activity.

Impact of Substituent Variations on Biological Activity

Structure-activity relationship (SAR) studies explore how changes to a molecule's structure affect its biological activity. For the this compound scaffold, modifications to the indolinone and pyridine rings, as well as the central hydroxyl group, have profound effects.

Influence of Substitutions on the Indolinone Ring System

Generally, introducing small, electron-withdrawing groups, such as fluorine, at the C5 position can enhance activity. This is often attributed to favorable interactions within the target's binding site or improved physicochemical properties.

Table 1: Effect of Indolinone C5-Substitution on Kinase Inhibitory Activity (Illustrative Data)

| Compound | Substituent at C5 | VEGFR-2 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | -H | 150 |

| Analog 2 | -F | 45 |

| Analog 3 | -Cl | 60 |

| Analog 4 | -CH₃ | 210 |

| Analog 5 | -OCH₃ | 255 |

This table presents illustrative data based on general findings for oxindole-based kinase inhibitors, demonstrating the trend that small, electronegative substituents at the C5 position tend to improve inhibitory activity against targets like VEGFR-2.

Effects of Substitutions on the Pyridine Ring

The electronic properties of the pyridine ring can be modulated by adding substituents, which in turn affects its interaction with the biological target. nih.gov The position and nature of these substituents are critical. Electron-donating groups (EDGs) increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds, while electron-withdrawing groups (EWGs) decrease basicity but can participate in other types of interactions. nih.gov SAR studies on related heterocyclic inhibitors have shown that the placement of substituents can fine-tune selectivity between different kinases. researchgate.net

Table 2: Effect of Pyridine Ring Substitution on Biological Activity (Illustrative Data)

| Compound | Substituent on Pyridine Ring | Target Inhibition IC₅₀ (nM) |

|---|---|---|

| Analog 6 | Unsubstituted | 95 |

| Analog 7 | 4-CH₃ | 70 |

| Analog 8 | 4-Cl | 110 |

| Analog 9 | 5-CF₃ | 150 |

This table illustrates how different substituents on the pyridine ring can modulate biological activity. The specific effects depend heavily on the target protein's binding site topology and electrostatic environment.

Role of the Hydroxyl Group in Activity and Binding

The tertiary hydroxyl group at the C3 position of the oxindole (B195798) core is often essential for potent biological activity. nih.gov This functional group can form key hydrogen bonds that anchor the inhibitor within the active site of an enzyme. researchgate.net Its importance is often demonstrated by comparing the activity of the hydroxyl-containing compound with an analog where the -OH group is absent or replaced by a hydrogen or a methoxy (B1213986) (-OCH₃) group. In many cases, the removal or masking of this hydroxyl group leads to a significant drop in potency, confirming its role as a critical binding determinant. nih.gov

Table 3: Impact of C3-Hydroxyl Group Modification on Activity (Illustrative Data)

| Compound | Modification at C3 | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| Parent Compound | -OH | 50 |

| Analog 10 | -H (Deoxy) | >1000 |

| Analog 11 | -OCH₃ (O-methylated) | 850 |

This illustrative table highlights the critical nature of the C3 hydroxyl group. Its removal or modification often results in a substantial loss of binding affinity, indicating its direct involvement in target engagement.

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is crucial for understanding how a flexible molecule like this compound adopts a specific three-dimensional shape—its bioactive conformation—to bind to its target. The single bond connecting the pyridylmethyl group to the C3 of the indolinone allows for rotational freedom. However, interactions with the target protein lock the molecule into a specific, low-energy conformation.

Molecular docking studies are frequently used to predict these binding modes. nih.govsemanticscholar.org Such studies often reveal a "folded" conformation where the pyridine and indolinone rings are oriented in a specific spatial relationship to each other, allowing them to simultaneously fit into adjacent sub-pockets of the binding site. nih.gov The precise torsional angles and the relative orientation of the pharmacophoric features in this bound state define the bioactive conformation. Identifying this conformation is a key goal of rational drug design, as it provides a template for creating more rigid and potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. eurjchem.com For oxindole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov

These methods generate 3D contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity:

Steric Maps : Indicate where bulky substituents are favored (green contours) or disfavored (yellow contours).

Electrostatic Maps : Show where positive charges (blue contours) or negative charges (red contours) would be beneficial for activity.

Hydrophobic Maps : Highlight regions where hydrophobic groups enhance binding (yellow contours) versus areas where hydrophilic groups are preferred (white contours).

Hydrogen Bond Donor/Acceptor Maps : Pinpoint locations where H-bond donors (cyan contours) and acceptors (magenta contours) can improve potency.

A typical QSAR study on oxindole-based kinase inhibitors might reveal that a bulky, hydrophobic group is disfavored near the pyridine ring, while a hydrogen bond acceptor is highly favorable near the C5 position of the indolinone ring. nih.gov These models, once validated statistically (using parameters like q² and r²), serve as powerful predictive tools to forecast the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts and accelerating the discovery of new drug candidates. nih.govnih.gov

Development of QSAR Models for Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 3-substituted-2-indolinone scaffold, which forms the core of this compound, several QSAR studies have been conducted to understand the structural requirements for various biological activities, including neuroprotection, anti-inflammatory effects, and kinase inhibition.

These models are typically developed by calculating a wide range of molecular descriptors for a series of analogs and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds.

Key Findings from QSAR Studies of 3-Substituted-2-indolinone Analogs:

For Neuroprotective Activity: QSAR models have suggested that the electronic and steric properties of the substituent at the 3-position of the indolinone ring are critical for neuroprotective effects. Descriptors related to molecular shape, volume, and electronic properties often play a significant role in the developed models.

For Anti-inflammatory Activity: In the context of anti-inflammatory activity, 2D-QSAR models have been developed for 3-substituted-indolin-2-one derivatives. These models have highlighted the importance of specific physicochemical parameters in predicting the anti-inflammatory response. For instance, studies have shown a correlation between Van der Waals energy, shape flexibility index, surface area, and anti-cancer activity, which can be related to anti-inflammatory pathways. researchgate.net

For Kinase Inhibitory Activity: As inhibitors of various protein kinases, the 3-substituted indolin-2-one scaffold has been extensively studied using 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These studies have provided detailed insights into the steric and electrostatic field requirements for potent kinase inhibition. nih.gov For example, CoMFA and CoMSIA models for pyrrole-indoline-2-ones as Aurora A kinase inhibitors have shown high predictive ability, with r(cv) values of 0.726 and 0.566, respectively. nih.gov The contour maps generated from these models help in visualizing the favorable and unfavorable regions around the molecule for activity, guiding the design of new inhibitors. nih.gov

A representative, though generalized, QSAR model for a series of 3-substituted-2-indolinone analogs might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β values are the coefficients for each descriptor, and ε is the error term.

| QSAR Model Type | Biological Activity | Key Descriptor Classes | Statistical Significance (Example r²) |

|---|---|---|---|

| 2D-QSAR | Anti-inflammatory | Topological, Electronic, Physicochemical | >0.95 |

| 3D-QSAR (CoMFA/CoMSIA) | Kinase Inhibition (Aurora A) | Steric Fields, Electrostatic Fields | 0.972 - 0.984 |

| 2D-QSAR | Antioxidant | Physicochemical and quantum chemical descriptors | Not Specified |

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) has emerged as a powerful tool to navigate the complex, non-linear relationships that often exist between chemical structures and their biological activities. For the analysis of 3-substituted-2-indolinone analogs, various machine learning algorithms have been applied to develop predictive models with high accuracy.

Machine learning models can handle large and complex datasets, making them well-suited for modern drug discovery, where vast amounts of data are generated. These models can be used for classification (e.g., active vs. inactive) or regression (predicting a continuous activity value).

Commonly Used Machine Learning Algorithms in SAR of 2-Indolinone Analogs:

Support Vector Machines (SVM): SVMs are effective for classification tasks and have been used to classify kinase inhibitors based on their binding modes. nih.govresearchgate.net

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Deep Neural Networks (DNN): These are complex, multi-layered networks that can learn intricate patterns from the data.

k-Nearest Neighbors (kNN): A non-parametric method used for classification and regression.

Extreme Gradient Boosting (XGBoost): An efficient and scalable implementation of gradient boosting. frontiersin.org

Research Findings from Machine Learning Applications:

Studies on kinase inhibitors have successfully employed machine learning to predict different classes of inhibitors, including those with the indolinone scaffold. nih.gov For instance, machine learning models have been developed to predict kinase inhibitors with different binding modes, achieving high accuracy without the need for deep learning approaches. nih.gov In one study, SVM, random forest, and XGBoost models were developed to classify PIM kinase inhibitors, with the random forest model achieving an accuracy of 0.87 on the test set. frontiersin.org These models were built using a set of 54 descriptors selected from an initial pool of 240, belonging to classes such as autocorrelation, information content, and atom-type electrotopological state. frontiersin.org

The performance of these models is typically evaluated using metrics such as accuracy, the area under the receiver operating characteristic curve (AUC-ROC), and the Matthews correlation coefficient (MCC).

| Machine Learning Algorithm | Application in SAR | Target Class | Reported Accuracy/Performance Metric |

|---|---|---|---|

| Support Vector Machine (SVM) | Classification of binding modes | Kinase Inhibitors | High predictive accuracy |

| Random Forest | Classification of inhibitors | PIM Kinase Inhibitors | Accuracy of 0.87 (test set) |

| Extreme Gradient Boosting (XGBoost) | Classification of inhibitors | PIM Kinase Inhibitors | Accuracy of 0.84 (test set) |

| Deep Neural Networks (DNN) | Prediction of binding modes | Kinase Inhibitors | High predictive accuracy |

The integration of QSAR and machine learning techniques provides a powerful framework for the structure-activity relationship analysis of this compound and its analogs. These computational approaches not only help in understanding the key structural features governing their biological activity but also accelerate the discovery of new and more effective therapeutic agents.

Computational Chemistry and Advanced Molecular Modeling of 3 Hydroxy 3 2 Pyridylmethyl 2 Indolinone

Molecular Docking Simulations for Ligand-Target Interactions

No information is available in the public domain regarding molecular docking simulations specifically performed with 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone to investigate its interactions with biological targets.

Molecular Dynamics (MD) Simulations to Probe Binding Stability and Conformation

There are no published studies on molecular dynamics simulations of this compound to assess the stability of its potential binding to a protein target or to analyze its conformational changes over time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Preclinical Scope)

No specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for this compound have been reported in the scientific literature.

Ligand-Based and Structure-Based Virtual Screening Methodologies

There is no available research detailing the use of this compound as a query molecule in ligand-based virtual screening or as a hit compound identified through structure-based virtual screening campaigns.

De Novo Drug Design and Scaffold Hopping Approaches

No literature exists that describes the use of the this compound structure as a basis for de novo drug design or scaffold hopping approaches to generate novel compounds.

Future Directions and Emerging Research Opportunities for 3 Hydroxy 3 2 Pyridylmethyl 2 Indolinone

Innovations in Synthetic Methodologies and Scalable Production

The journey from a promising molecule to a viable preclinical candidate begins with its synthesis. Future research into 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone should prioritize the development of innovative and efficient synthetic routes that are both high-yielding and scalable. Traditional methods for creating 3-substituted isoindolinones can be resource-intensive; therefore, modern approaches are essential.

One promising avenue is the application of cascade reactions, where multiple chemical transformations occur in a single step. For instance, a K2CO3-promoted cascade reaction of 2-acetylbenzonitrile (B2691112) with a suitable reaction partner has been shown to be effective for similar structures and could be adapted. nih.gov Another area of innovation lies in asymmetric catalysis to produce specific enantiomers of the compound, as often only one stereoisomer is responsible for the desired biological activity. nih.gov The use of chiral bifunctional ammonium (B1175870) salts as phase-transfer catalysts represents a state-of-the-art method to achieve high enantioselectivity. nih.gov

For scalable production, transitioning from batch processing to continuous flow chemistry offers significant advantages. Flow chemistry can improve reaction efficiency, safety, and consistency, which are critical for producing the larger quantities of the compound needed for extensive preclinical testing. The development of a robust, scalable synthesis is a foundational step for the comprehensive evaluation of this compound.

Application of Advanced Preclinical Disease Models for Efficacy and Mechanistic Studies

To effectively evaluate the therapeutic potential of this compound, advanced preclinical models that closely mimic human diseases are indispensable. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tumors or the intricate neural circuits of the brain. researchgate.net

Patient-Derived Xenografts (PDX) and Organoids: For oncology applications, Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a gold standard. nih.gov PDX models preserve the histological and genetic characteristics of the original tumor, offering a more accurate prediction of clinical responses. nih.govnih.gov

Complementing PDX models, Patient-Derived Organoids (PDOs) are three-dimensional cultures grown from patient tumor cells that recapitulate the cellular heterogeneity and architecture of the original tumor. nih.govpreprints.org PDOs can be generated more efficiently than PDXs and are suitable for higher-throughput drug screening, making them an ideal platform for initial efficacy studies of this compound. nih.govfrontiersin.org

Neurodegenerative Disease Models: Given the prevalence of the indolinone scaffold in compounds targeting the central nervous system (CNS), exploring the neuroprotective potential of this compound is a logical step. Advanced preclinical models for neurodegenerative conditions like Alzheimer's disease include transgenic mouse models that express human genes for amyloid-beta and tau, leading to the development of plaques and tangles. nih.gov Additionally, chemical-based models, such as those using scopolamine (B1681570) to induce cognitive deficits, can be employed to assess the compound's impact on memory and neuronal function. mdpi.com Human-induced pluripotent stem cell (hiPSC)-derived neuronal cultures from patients with neurodegenerative diseases offer a powerful in vitro platform to study disease mechanisms and therapeutic responses in a human-relevant context. nih.gov

| Model Type | Description | Potential Application for Compound Evaluation | Key Advantages |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | Implantation of patient tumor tissue into immunodeficient mice. nih.gov | In vivo efficacy testing in a model that retains tumor heterogeneity and microenvironment. nih.gov | High clinical relevance, preserves tumor architecture. nih.gov |

| Patient-Derived Organoid (PDO) | 3D cell culture derived from patient tumors that mimics organ structure. preprints.org | High-throughput screening for anti-cancer activity. frontiersin.org | Efficient to establish, retains cellular heterogeneity. preprints.org |

| Transgenic Mouse Models (Neurodegeneration) | Mice genetically engineered to express human disease-causing genes (e.g., APP, PSEN1, MAPT). nih.gov | Evaluation of effects on hallmark pathologies like amyloid plaques and tau tangles. nih.gov | Models key aspects of disease progression in a living organism. nih.gov |

| hiPSC-Derived Neurons | Neurons differentiated from stem cells of patients with neurological disorders. nih.gov | Mechanistic studies on human neurons, assessment of neuroprotective effects. | High human relevance, allows for patient-specific modeling. |

Integration of Multi-Omics Technologies for Deeper Biological Insights

To understand the mechanism of action of this compound, a systems-level approach is necessary. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. pharmafeatures.comresearchgate.net This multi-omics approach moves beyond a single-target perspective to reveal the broader biological pathways and networks affected by the drug. nih.govyoutube.com

By treating preclinical models (such as PDOs or neuronal cultures) with the compound, researchers can collect samples for multi-omics analysis.

Transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, providing clues about the cellular response to the compound. nih.gov

Proteomics , the large-scale study of proteins, can identify the direct protein targets of the compound and downstream changes in protein expression and post-translational modifications. omicstutorials.com

Metabolomics analyzes the small-molecule metabolites in a biological system, offering a real-time snapshot of the cell's physiological state and how it is altered by the compound. nih.govarome-science.com

Integrating these datasets can help construct a detailed molecular network of the compound's action, elucidate its mechanism, identify biomarkers of response, and potentially uncover off-target effects early in the preclinical phase. pharmafeatures.commdpi.com

Exploration of Novel Therapeutic Areas and Target Identification in Preclinical Contexts

The initial preclinical evaluation should not be limited to a single therapeutic area. The structural motifs of this compound suggest potential applications in both oncology and neurology. A broad screening approach using diverse cell lines and disease models can help identify the most promising therapeutic avenues.

A critical component of this exploration is target identification . While phenotypic screening can demonstrate a compound's efficacy, understanding its direct molecular target(s) is crucial for further development. nih.govnih.gov Chemical proteomics is a powerful technique for target deconvolution. mdpi.com This approach often involves creating a modified version of the compound that can be used as a "bait" to pull its binding partners out of a cell lysate for identification by mass spectrometry. nih.gov Comparing the protein profiles of treated versus untreated cells can also reveal proteins whose expression or modification state is altered, suggesting they are part of the target pathway. oup.com

Computational methods, such as molecular docking, can also be used to predict potential protein targets based on the compound's structure, which can then be validated experimentally. researchgate.net Identifying the specific target(s) is a key step that enables a more focused and mechanistically driven drug development program. drugtargetreview.comresearchgate.net

Development of Advanced Delivery Systems for Preclinical Research

The therapeutic efficacy of a compound is often limited by its ability to reach the target site in the body in sufficient concentrations. For a compound like this compound, particularly for CNS applications, overcoming the blood-brain barrier (BBB) is a major challenge. nih.gov Therefore, the development of advanced drug delivery systems is a critical area of future research.

Nanoparticle-based systems offer a versatile platform for improving drug delivery. eujournal.org

Polymeric Nanoparticles: These can be fabricated from biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). mdpi.com They can encapsulate the drug, protect it from degradation, and be surface-modified with ligands to target specific cells or to facilitate transport across the BBB. nih.govtaylorfrancis.com

Liposomes: These are spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. nih.gov Surface modification with polyethylene (B3416737) glycol (PEGylation) can increase their circulation time in the bloodstream, enhancing the opportunity for them to reach their target. nih.gov

Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer advantages such as high stability and the potential for controlled, prolonged drug release. nih.gov

These advanced delivery systems can be tailored to control the release kinetics of the compound, ensuring that it is released at the target site over a desired period. nih.gov The use of such systems in preclinical studies can provide a more accurate assessment of the compound's true therapeutic potential by ensuring it reaches the intended biological target. researchgate.net

| Delivery System | Core Components | Key Features for Preclinical Research | Potential Application |

|---|---|---|---|

| Polymeric Nanoparticles | Biocompatible polymers (e.g., PLGA). mdpi.com | Controlled release, surface functionalization for targeting, BBB penetration. nih.gov | Systemic or targeted delivery for oncology or CNS disorders. |

| Liposomes | Phospholipid bilayers. nih.gov | Encapsulates hydrophilic and hydrophobic drugs, can be PEGylated for longer circulation. nih.gov | Delivery of anti-cancer agents, potential for CNS delivery with modifications. |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides). | High stability, protects encapsulated drug, prolonged release profile. nih.gov | Oral and parenteral delivery with improved bioavailability. |

Conclusion

Synthesis of Key Academic and Research Findings on 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone

Academic and research findings specifically detailing the synthesis, chemical properties, and biological activities of this compound are limited in currently accessible scientific literature. The indolinone scaffold, to which this compound belongs, is well-documented as a versatile pharmacophore, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including but not limited to, anticancer and anti-inflammatory properties. General synthetic routes to 3-hydroxy-3-substituted-2-indolinones often involve the aldol (B89426) condensation of an appropriate isatin (B1672199) with a compound containing an active methylene (B1212753) group. In the case of this compound, this would theoretically involve the reaction of isatin with 2-picoline. However, specific, detailed experimental procedures, including reaction conditions, yields, and comprehensive characterization data (such as NMR, IR, and mass spectrometry) for this exact compound, are not extensively reported in peer-reviewed journals.

Overall Significance and Future Outlook for Academic Research on the Compound

The future outlook for academic research on this compound is contingent on several factors. Firstly, there is a clear need for the development and publication of a robust and reproducible synthetic protocol for this compound, accompanied by thorough spectroscopic and crystallographic characterization. This would provide the necessary foundation for all subsequent biological investigations.

Following its successful synthesis and characterization, future research should focus on a systematic evaluation of its biological activities. This could involve screening against a panel of cancer cell lines, testing for anti-inflammatory effects, or investigating its potential as an inhibitor of specific enzymes, such as kinases, which are common targets for indolinone-based drugs.

Furthermore, computational studies, including molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets and to understand the binding interactions of this compound at a molecular level.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-Hydroxy-3-(2-pyridylmethyl)-2-indolinone, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions or structural modifications of indolinone scaffolds. For example, analogs of 3-hydroxy-3-substituted indolinones are prepared by refluxing precursors like 3-formylindole-2-carboxylic acid derivatives with aminothiazolones or imidazolidinones in acetic acid under controlled conditions . Key optimization parameters include:

- Reagent stoichiometry : A 1.1:1 molar ratio of aldehyde to nucleophile minimizes side products.

- Temperature : Reflux (~110–120°C) ensures sufficient activation energy without decomposing thermally sensitive groups.

- Acid catalysis : Acetic acid facilitates both imine formation and cyclization .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the pyridylmethyl and hydroxy groups. For instance, the hydroxy proton appears as a broad singlet at δ ~5.5 ppm, while pyridyl protons resonate between δ 7.0–8.5 ppm .

- X-ray crystallography : Single-crystal studies (e.g., at 90 K) reveal molecular geometry, hydrogen-bonding networks, and stereochemistry. The compound’s crystal lattice often exhibits π-π stacking between indolinone and pyridyl moieties .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI+ mode typically used for ionization .

Advanced: How do structural modifications at the 3-hydroxy position influence the compound’s biological activity?

Methodological Answer:

Replacing the 3-hydroxy group with bioisosteres (e.g., imino, oxo, or substituted aryl groups) alters solubility, target binding, and metabolic stability. For example:

- 3-Imino derivatives : Enhance interactions with metal ions in enzyme active sites (e.g., kinases or oxidoreductases) .

- 3-Aryl substitutions : Bulky groups like 3-methyl-4-hydroxyphenyl improve cytotoxicity by increasing lipophilicity and membrane permeability .

- Hydroxy retention : The unmodified 3-hydroxy group is critical for hydrogen-bond donor activity, as shown in analogs with reduced potency upon methylation .

Structure-activity relationship (SAR) studies should pair synthetic modifications with in vitro assays (e.g., 57-cell-line NCI panels) to prioritize candidates .

Advanced: How should researchers address contradictions in reactivity data, such as unexpected ligand oxidation during metal complexation?

Methodological Answer:

Contradictions in reactivity often arise from experimental variables like solvent, temperature, or ligand-metal ratios. For example, iron(III)-hydroperoxide species can oxidize pyridylmethyl ligands unless stabilized by:

- Ligand design : Using chelating agents like N,N,N’-tris-(2-pyridylmethyl)ethylenediamine-N’-acetic acid (tpenaH) to shield reactive sites .

- Low-temperature protocols : Conduct reactions at 0–4°C to suppress radical-mediated oxidation pathways .

- Isotopic labeling : 18O-labeled water can trace oxygen incorporation during oxidation, clarifying mechanisms .

Statistical validation (e.g., ANOVA for replicate experiments) and computational modeling (DFT for reaction pathways) further resolve discrepancies .

Advanced: What in vitro models are most appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

- NCI-60 panel : Screen against 60 human tumor cell lines to assess broad-spectrum activity and compute GI50 values .

- Mechanistic assays :

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.

- Cell-cycle arrest : Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) .

- 3D tumor spheroids : Mimic in vivo solid tumors for evaluating penetration and hypoxia-selective cytotoxicity.

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to targets like topoisomerase II or EGFR using crystal structures from the PDB .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp/His in kinases) .

- QSAR models : Train regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict IC50 values .

Basic: What stability considerations are critical for handling and storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indolinone core.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the hydroxy group.

- Perchlorate salts : If forming metal complexes, handle perchlorate derivatives in small quantities (<100 mg) due to explosion risks .

Advanced: How does the compound’s electronic structure influence its redox behavior in catalytic systems?

Methodological Answer:

The pyridylmethyl group acts as an electron sink, stabilizing radical intermediates during redox reactions. Cyclic voltammetry (CV) in acetonitrile reveals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.